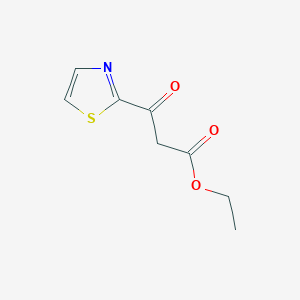

Ethyl 3-oxo-3-thiazol-2-YL-propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKPDXKHOZVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628536 | |

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212621-63-1 | |

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of ethyl 3-oxo-3-thiazol-2-yl-propionate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its β-keto ester functionality and the presence of the thiazole ring, this molecule presents a versatile scaffold for the synthesis of a variety of more complex derivatives with potential biological activities.

Core Chemical Properties

This compound is a small molecule with the chemical formula C₈H₉NO₃S.[1][2] The presence of both a ketone and an ester functional group, separated by a methylene group, classifies it as a β-keto ester. The thiazole ring is a key structural feature found in numerous biologically active compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 212621-63-1 | [1][2] |

| Molecular Formula | C₈H₉NO₃S | [1][2] |

| Molecular Weight | 199.23 g/mol | [1] |

| Boiling Point | 309.0±22.0 °C at 760 mmHg | [2] |

| Flash Point | 140.7±22.3 °C | [2] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests two primary plausible synthetic routes: the Hantzsch thiazole synthesis and the Claisen condensation.

Generalized Experimental Protocol: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. For the synthesis of this compound, a plausible approach involves the condensation of a thiazole-containing ester with ethyl acetate.

Materials:

-

Ethyl thiazole-2-carboxylate

-

Ethyl acetate

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium ethoxide is suspended in an anhydrous solvent (diethyl ether or THF).

-

A solution of ethyl thiazole-2-carboxylate and ethyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate.

-

The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Data

At the time of this writing, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in publicly accessible databases. For researchers who synthesize this compound, it is recommended to perform a full spectral characterization to confirm its structure.

Biological Activity and Drug Development Potential

The thiazole moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3] The β-keto ester functionality in this compound provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of novel derivatives with potential therapeutic applications.

However, there is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound itself. Further research is required to explore the pharmacological profile of this compound and its derivatives.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a heterocyclic compound with potential as a building block in medicinal chemistry. This guide has summarized the currently available chemical and physical data. Significant gaps in the literature exist, particularly concerning its experimentally determined physical properties, detailed synthetic protocols, comprehensive spectral characterization, and biological activity. Further investigation into these areas would be highly valuable to the scientific community and could pave the way for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-oxo-3-thiazol-2-yl-propionate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key identifiers, physicochemical properties, a detailed plausible synthesis protocol, and a discussion of its potential biological significance based on the activities of related thiazole-containing molecules.

Chemical Identifiers and Properties

This compound is a beta-keto ester containing a thiazole ring. The following tables summarize its key identifiers and computed physicochemical properties.

| Identifier Type | Value |

| CAS Number | 212621-63-1 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| IUPAC Name | ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |

| Canonical SMILES | CCOC(=O)CC(=O)C1=NC=CS1 |

| InChI | InChI=1S/C8H9NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 |

| InChIKey | VNKSPYXTDAPDCL-UHFFFAOYSA-N |

| PubChem CID (Related) | 606648 |

| Physicochemical Property | Predicted Value |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 199.03031 g/mol |

| Topological Polar Surface Area | 84.9 Ų |

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction. This well-established method for forming carbon-carbon bonds involves the reaction of an ester with an enolizable proton with another ester in the presence of a strong base. In this case, ethyl acetate can be condensed with ethyl 2-thiazolecarboxylate.

Plausible Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl 2-thiazolecarboxylate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether or THF.

-

Addition of Reactants: A solution of ethyl 2-thiazolecarboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium ethoxide at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6). The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the thiazole moiety is a well-recognized pharmacophore in medicinal chemistry. Thiazole-containing compounds exhibit a broad spectrum of biological activities, suggesting potential avenues of investigation for the title compound.

Key Therapeutic Areas for Thiazole Derivatives:

-

Antimicrobial Agents: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties. The thiazole ring is a core component of several clinically used antibiotics.

-

Anticancer Agents: The thiazole scaffold is present in a number of anticancer drugs. These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Anti-inflammatory Activity: Thiazole-containing molecules have been investigated for their anti-inflammatory effects, often by targeting enzymes involved in the inflammatory cascade.

The presence of the β-keto ester functionality in this compound provides a versatile chemical handle for further synthetic modifications. This allows for the generation of a library of derivatives, which can be screened for various biological activities.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

General Handling Workflow for Beta-Keto Esters

Caption: General safety workflow for handling beta-keto esters.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information presented on its synthesis and the known biological importance of the thiazole scaffold highlights its potential as a valuable building block in the discovery of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis mechanism, a plausible experimental protocol, and representative quantitative data.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through a Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this specific synthesis, ethyl thiazole-2-carboxylate serves as the acylating agent and ethyl acetate provides the enolizable α-protons.

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl thiazole-2-carboxylate.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester, this compound.

-

Deprotonation of the Product: The product is a β-keto ester with acidic α-protons, which are readily deprotonated by the ethoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required in the final step to protonate the enolate of the β-keto ester and yield the final neutral product.

Synthesis Pathway Diagram

Caption: Claisen condensation pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, plausible experimental protocol for the synthesis of this compound based on established Claisen condensation procedures.

Materials:

-

Ethyl thiazole-2-carboxylate

-

Ethyl acetate, anhydrous

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere.

-

Base Suspension: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether or THF.

-

Addition of Reactants: A solution of ethyl thiazole-2-carboxylate (1.0 equivalent) and anhydrous ethyl acetate (2.0 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of the base at 0 °C (using an ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by carefully pouring the mixture into ice-cold 1 M HCl with vigorous stirring until the pH is acidic.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of the target compound.

Quantitative Data

The following tables summarize the expected quantitative data for this compound. These values are based on typical results for Claisen condensations of heteroaromatic esters and spectroscopic principles.

Table 1: Physicochemical Properties and Yield

| Property | Value |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Typical Yield | 60-80% |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -CH₃), 4.1-4.3 (q, 2H, -OCH₂-), 4.0-4.2 (s, 2H, -COCH₂CO-), 7.6-7.8 (d, 1H, thiazole-H), 8.0-8.2 (d, 1H, thiazole-H) |

| ¹³C NMR | δ (ppm): 14.0 (-CH₃), 61.5 (-OCH₂-), 45.0 (-COCH₂CO-), 125.0 (thiazole-CH), 145.0 (thiazole-CH), 165.0 (ester C=O), 170.0 (thiazole-C), 190.0 (keto C=O) |

| IR (cm⁻¹) | ~1740 (ester C=O stretch), ~1685 (keto C=O stretch), ~1640 (C=C stretch of enol form), ~1540 (thiazole ring stretch) |

| MS (m/z) | [M]+ at 199, fragments corresponding to loss of -OEt, -COOEt, and thiazole ring fragmentation |

Disclaimer: The experimental protocol and quantitative data provided are illustrative and based on established chemical principles for analogous reactions. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-oxo-3-thiazol-2-yl-propionate, a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. This document details its discovery and historical context, provides a plausible synthesis protocol, summarizes its key chemical and physical properties, and explores its potential applications.

Discovery and Historical Context

While a singular, dated report on the initial discovery of this compound is not prominent in scientific literature, its existence is a logical consequence of the rich history of thiazole chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, was first synthesized by Hantzsch in 1887. This seminal work opened the door to the exploration of a vast chemical space of thiazole-containing molecules.

Over the 20th century, the thiazole moiety was identified as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. This includes natural products like thiamine (Vitamin B1) and synthetic drugs with a wide range of therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer agents.

The synthesis of this compound would have become a feasible and logical step with the establishment of the Claisen condensation as a fundamental carbon-carbon bond-forming reaction. This reaction, which creates β-keto esters, provides a powerful tool for elaborating complex molecular architectures from simpler ester precursors. The development of reliable methods for the synthesis of key intermediates, such as ethyl 2-thiazolecarboxylate, paved the way for the preparation of the title compound. Its primary historical and ongoing significance lies in its role as a versatile building block for the synthesis of more complex, biologically active thiazole derivatives.

Chemical and Physical Properties

The known quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| CAS Number | 212621-63-1 |

| Boiling Point | 309.0 ± 22.0 °C at 760 mmHg |

| Density | 1.271 ± 0.06 g/cm³ |

| pKa (most acidic) | 6.31 ± 0.20 |

Synthesis: A Detailed Experimental Protocol

The most common and logical method for the preparation of this compound is the Claisen condensation. Below is a detailed, generalized experimental protocol based on established procedures for the synthesis of analogous β-keto esters.

Materials:

-

Ethyl 2-thiazolecarboxylate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Experimental Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is thoroughly flame-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon). The flask is then equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, ensuring all connections are sealed and the inert atmosphere is maintained.

-

Reagent Preparation: Sodium ethoxide (1.1 equivalents) is carefully weighed and suspended in anhydrous diethyl ether or THF inside the reaction flask.

-

Addition of Esters: A solution of ethyl 2-thiazolecarboxylate (1.0 equivalent) and dry ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of sodium ethoxide at ambient temperature over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to reflux for 2-4 hours to ensure the reaction proceeds to completion. The progress of the condensation can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled in an ice-water bath.

-

The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl with vigorous stirring until the mixture is acidic (pH ~5-6), which protonates the enolate product.

-

The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with fresh portions of diethyl ether or ethyl acetate.

-

The organic layers are combined and washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

-

Purification:

-

The washed organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude residue, which is the desired this compound, can then be purified by either vacuum distillation or column chromatography on silica gel to yield the final product of high purity.

-

Visualizing the Process and Mechanism

To aid in the understanding of the synthesis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical mechanism.

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Caption: The logical reaction pathway of the Claisen condensation for the synthesis of the title compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile chemical intermediate. The presence of both a β-keto group and an ester functionality allows for a wide range of subsequent chemical modifications, enabling the synthesis of diverse molecular scaffolds.

The thiazole nucleus is a key component in numerous approved drugs, and this building block provides a convenient starting point for the synthesis of novel thiazole-containing compounds. These derivatives can be screened for a wide array of biological activities, contributing to the discovery of new therapeutic agents. The reactivity of the β-keto ester moiety can be exploited in reactions such as:

-

Heterocycle formation: Condensation with hydrazines, ureas, or other binucleophiles to create new heterocyclic rings fused to or substituted on the thiazole core.

-

Alkylation and Acylation: The acidic α-proton allows for the introduction of various substituents at the C2 position of the propionate chain.

-

Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield a 2-thiazolyl methyl ketone.

Given the synthetic versatility of this compound, it remains a valuable tool for medicinal chemists and researchers in the ongoing quest for novel and effective drug candidates. As it is a synthetic building block, there are no known signaling pathways that it directly interacts with. However, the more complex molecules synthesized from it are often designed to target specific enzymes, receptors, or other proteins involved in various disease-related signaling cascades.

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-thiazol-2-yl-propionate (CAS No. 212621-63-1) is a heterocyclic β-keto ester of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active compounds. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This guide provides a comprehensive overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound.

Predicted Spectral Data

The predicted spectral data for this compound is summarized in the tables below. These predictions are based on established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.3 | Triplet | 3 | -CH₃ (ethyl group) |

| ~4.2 | Quartet | 2 | -OCH₂- (ethyl group) |

| ~4.0 | Singlet | 2 | -COCH₂CO- |

| ~7.7 | Doublet | 1 | Thiazole H-5 |

| ~8.1 | Doublet | 1 | Thiazole H-4 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~14 | CH₃ | -C H₃ (ethyl group) |

| ~45 | CH₂ | -COC H₂CO- |

| ~62 | CH₂ | -OC H₂- (ethyl group) |

| ~123 | CH | Thiazole C -5 |

| ~145 | CH | Thiazole C -4 |

| ~165 | C | Ester C =O |

| ~168 | C | Thiazole C -2 |

| ~190 | C | Ketone C =O |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1570 | Medium | C=N stretch (thiazole ring) |

| ~1200 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 199.03 | [M]⁺ (Molecular Ion) |

| 154.01 | [M - OCH₂CH₃]⁺ |

| 126.99 | [M - COOCH₂CH₃]⁺ |

| 111.98 | [Thiazol-2-yl-CO]⁺ |

| 84.98 | [Thiazole]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

¹H NMR Spectroscopy

Objective: To determine the number and types of protons in the molecule and their connectivity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include the pulse angle, acquisition time, and relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Objective: To determine the number and types of carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[2]

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transformation, phasing, and referencing).

-

The solvent signal can be used for referencing (e.g., the central peak of CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (approx. 100 mg) and press the mixture into a transparent pellet.[4]

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.[5]

-

-

Instrument Setup: Place the sample in the IR beam path of the FT-IR spectrometer.

-

Data Acquisition:

-

First, run a background spectrum of the empty sample holder or the solvent.[4]

-

Then, run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for small molecules include:

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, the sample is separated by LC before ionization.

-

-

Ionization: Ionize the sample using an appropriate technique. Common methods include:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.[6]

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, giving clear molecular weight information.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Compound Characterization.

References

solubility profile of ethyl 3-oxo-3-thiazol-2-yl-propionate in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in various solvents is a critical physicochemical parameter that influences its suitability for use in synthesis, formulation, and biological screening. This technical guide addresses the solubility profile of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic or aqueous solvents.

This document, therefore, provides a standardized, detailed experimental protocol for determining the solubility of a compound such as this compound. The presented methodology, based on the reliable shake-flask method, is intended to guide researchers in generating the necessary solubility data in their own laboratories. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound (CAS No: 212621-63-1) in various solvents has not been reported in publicly accessible scientific journals, patents, or chemical data repositories. Researchers are advised to determine this data experimentally. For this purpose, a generalized experimental protocol is provided in the following section.

A proposed structure for the presentation of experimentally determined data is as follows:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The following is a generalized yet detailed protocol for determining the equilibrium solubility of a solid compound like this compound in various solvents. This method is widely accepted and considered the "gold standard" for solubility measurements.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents of analytical grade

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that a saturated solution has been achieved.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time may need to be established empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

An In-depth Technical Guide to the Physical and Chemical Stability of Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific physical and chemical stability of ethyl 3-oxo-3-thiazol-2-yl-propionate is not extensively available in peer-reviewed literature. This guide provides a detailed stability assessment based on the well-established chemical principles of its constituent functional groups: the β-keto ester and the thiazole ring. The proposed degradation pathways and experimental protocols are predictive and intended to serve as a foundational resource for stability-indicating studies.

Introduction

This compound is a bifunctional molecule featuring a thiazole ring, a common scaffold in many pharmaceutical agents, and a β-keto ester moiety, a versatile synthetic intermediate.[1] Understanding the stability of this compound is critical for its handling, storage, and application in drug discovery and development, where degradation can impact purity, potency, and safety. This document outlines the predicted stability profile of this compound and provides standardized protocols for its evaluation.

Predicted Physicochemical Properties

While comprehensive experimental data is limited, the following table summarizes some of the known and predicted physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| CAS Number | 212621-63-1 |

| Appearance | Predicted to be a liquid or low-melting solid |

| Boiling Point | 309°C at 760 mmHg (Predicted) |

| Flash Point | 140.7°C (Predicted) |

| Density | 1.271 g/cm³ (Predicted) |

| LogP | 1.279 (Predicted) |

Predicted Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of the β-keto ester functional group. The thiazole ring is generally aromatic and stable, though it can be susceptible to photodegradation and oxidation under certain conditions.[2][3]

Hydrolytic Degradation

Hydrolysis is anticipated to be the principal degradation pathway for this molecule under both acidic and basic conditions.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ethyl ester is expected to hydrolyze to the corresponding β-keto acid (3-oxo-3-(thiazol-2-yl)propanoic acid). This reaction is reversible.[5] The resulting β-keto acid is inherently unstable and is likely to undergo rapid decarboxylation upon gentle heating to yield 2-acetylthiazole and carbon dioxide.[6][7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form the carboxylate salt of the β-keto acid. This process is effectively irreversible because the resulting carboxylate is resistant to nucleophilic attack.[5] Subsequent acidification would generate the unstable β-keto acid, leading to decarboxylation.

Thermal Degradation

As an extension of hydrolytic instability, the primary thermal degradation pathway for the β-keto acid intermediate is decarboxylation.[8] Direct thermal stress on this compound in the solid state or in an inert solvent might also lead to decarboxylation, although likely at higher temperatures than for the corresponding acid.

Photodegradation

Both the thiazole ring and the β-keto ester moiety can be susceptible to photodegradation.[3][9] Thiazole-containing compounds can absorb UV radiation, leading to chemical breakdown.[3] The degradation of such compounds can be initiated by reaction with singlet oxygen.[3] Similarly, aromatic β-keto esters can generate radicals upon exposure to light, initiating various degradation pathways.[9] Therefore, exposure to UV and visible light should be minimized.

Oxidative Degradation

The molecule possesses sites susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.[2] Additionally, the β-keto ester functionality could be susceptible to oxidative cleavage under harsh conditions, such as exposure to strong oxidizing agents.[10]

Predicted Degradation Pathway Diagram

The most probable degradation pathway for this compound under hydrolytic conditions is illustrated below.

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[11] The following are generalized protocols for conducting such studies on this compound.

General Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Controls: For each stress condition, a control sample (stock solution without the stressor, kept at ambient temperature in the dark) should be analyzed concurrently.

-

Analytical Method: A stability-indicating HPLC method with a UV detector (or PDA for peak purity analysis) should be developed and validated to separate the parent compound from all potential degradants.

Experimental Workflow

The general workflow for conducting forced degradation studies is outlined below.

Caption: General workflow for forced degradation studies.

Detailed Methodologies

4.3.1 Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.

4.3.2 Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the mixture at room temperature.

-

Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase and analyze by HPLC.

4.3.3 Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Dilute with the mobile phase and analyze immediately by HPLC.

4.3.4 Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a vial and heat in an oven at 80°C. At specified time points, dissolve a portion of the solid in the initial solvent to the target concentration, dilute, and analyze.

-

Solution State: Incubate a sealed vial of the stock solution in an oven at 80°C, protected from light. Withdraw aliquots at specified time points, cool to room temperature, dilute, and analyze.

4.3.5 Photostability

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a parallel set of samples protected from light (dark control) at the same temperature.

-

At the end of the exposure period, prepare the samples for analysis and compare the results with the dark control.[3]

Conclusion

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development. Its structure combines a reactive β-keto ester moiety with a thiazole ring, a scaffold known for its presence in a wide array of bioactive compounds. This guide provides a comprehensive technical overview of the molecular structure and conformational properties of this compound, intended to support research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 212621-63-1 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 200.23 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central propionate chain with a ketone at the β-position and an ester at the α-position. The β-carbon is attached to the C2 position of a thiazole ring.

Keto-Enol Tautomerism

A critical aspect of the conformational landscape of this compound is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is a hallmark of β-dicarbonyl compounds. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. The presence of the thiazole ring can influence the position of this equilibrium.

Caption: Keto-enol tautomerism of this compound.

Conformational Analysis

The overall conformation of this compound is determined by the rotational freedom around several single bonds:

-

Cα-Cβ bond: Rotation around this bond influences the relative orientation of the ester and keto-thiazole groups.

-

Cβ-C(thiazole) bond: This rotation determines the orientation of the thiazole ring relative to the dicarbonyl system.

-

Cα-C(ester) and O-C(ethyl) bonds: Rotations here define the conformation of the ethyl ester group.

Computational modeling studies on analogous thiazole derivatives suggest that the planar enol form is likely to be a significant, if not the dominant, conformer in non-polar solvents due to the stabilizing effect of the intramolecular hydrogen bond. In polar solvents, the keto form may be more favored.

Experimental Protocols

Synthesis via Claisen Condensation

A plausible and common method for the synthesis of this compound is the Claisen condensation.

Materials:

-

Ethyl 2-thiazolecarboxylate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of ethyl 2-thiazolecarboxylate and ethyl acetate in anhydrous ethanol is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the keto and enol forms. The enol form would exhibit a characteristic downfield signal for the enolic proton (typically 12-15 ppm). The methylene protons of the ethyl group and the methylene protons adjacent to the carbonyl and ester groups will also be present.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the keto and ester groups, as well as the carbons of the thiazole ring. The enol form will have distinct signals for the vinylic carbons.

Infrared (IR) Spectroscopy:

-

The IR spectrum of the keto form will show characteristic C=O stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

-

The enol form will exhibit a broad O-H stretch (around 3200-2500 cm⁻¹) due to the intramolecular hydrogen bond, and a C=O stretch for the conjugated ester at a lower frequency (around 1650 cm⁻¹).

Data Presentation

| Parameter | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (ν, cm⁻¹) |

| Keto Form | |||

| CH₂ (ester) | ~4.2 (q) | ~61 | |

| CH₃ (ester) | ~1.3 (t) | ~14 | |

| CH₂ (backbone) | ~4.0 (s) | ~45 | |

| C=O (keto) | ~195 | ~1715 | |

| C=O (ester) | ~168 | ~1740 | |

| Thiazole-H | ~7.5-8.0 | ~120-150 | |

| Enol Form | |||

| OH (enolic) | ~12-15 (br s) | ~3200-2500 (broad) | |

| CH (vinylic) | ~5.5 (s) | ~95 | |

| C=O (ester) | ~172 | ~1650 |

Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and other experimental conditions.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and analysis.

Conclusion

This compound is a molecule with a rich conformational behavior dominated by keto-enol tautomerism. Understanding its structural properties is crucial for its application in the design of novel therapeutic agents. While detailed experimental data on its solid-state structure is currently lacking in the public domain, a combination of spectroscopic techniques and computational modeling can provide significant insights into its preferred conformations in different environments. This guide provides a foundational understanding to aid researchers in their exploration of this promising chemical entity.

Thiazole-Based Derivatives: A Technical Guide to Research Applications in Drug Discovery and Beyond

Introduction: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including the ability to form hydrogen bonds and participate in various chemical reactions, make it a "privileged scaffold".[3][4] Thiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] This has led to their incorporation into numerous FDA-approved drugs such as the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][7] This technical guide provides an in-depth overview of the current and potential research applications of thiazole-based derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways for researchers, scientists, and drug development professionals.

Anticancer Applications

Thiazole derivatives represent a promising class of compounds for the development of novel anticancer agents.[8] Their mechanisms of action are diverse, targeting various biological pathways essential for cancer cell proliferation and survival.[3][8] Clinically used drugs like Dasatinib and Tiazofurin underscore the therapeutic potential of the thiazole scaffold.[1][9]

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Several thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: Thiazole derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer.[11] For instance, some derivatives show potent inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[11] Others, like Dasatinib, are potent inhibitors of Src kinase.[9]

-

Induction of Apoptosis: Many thiazole compounds exert their anticancer effects by inducing programmed cell death (apoptosis). They can trigger apoptotic pathways by affecting the levels of key regulatory proteins.[12]

-

VEGFR-2 Inhibition: Certain 2-hydrazinyl-thiazole-4(5H)-ones have demonstrated the ability to block vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[13]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various thiazole derivatives has been quantified using in vitro cytotoxicity assays against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-Naphthalene | Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [10] |

| A549 (Lung) | 0.97 ± 0.13 | [10] | ||

| Phenylthiazole | - | Indole Ring Substituted | 10 - 30 | [5] |

| Benzothiazole-Pyridine | Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [11] |

| Hydrazinyl-Thiazolone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |

| HepG2 (Liver) | 7.26 ± 0.44 | [13] | ||

| 4-Methyl-1,3-thiazole | Compound 2f (2,5-difluorophenyl) | Hela, MCF-7, HT-29 | Significant Activity | [12] |

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Thiazole derivatives can inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell proliferation and survival that is often hyperactivated in cancer.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic effect of thiazole derivatives on cancer cell lines.[13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Applications

Thiazole and its derivatives have shown significant potential as anti-inflammatory agents, primarily by targeting key enzymes in the inflammatory cascade.[14] This makes them attractive candidates for treating inflammatory disorders.[15][16]

Mechanism of Action: COX/LOX Inhibition

Inflammation is often mediated by the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] Thiazole derivatives have been shown to inhibit these enzymes, particularly COX-1 and COX-2, reducing the production of pro-inflammatory prostaglandins.[7][17]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Compound Class | Derivative Example | % Inhibition of Edema (at 3h) | Reference |

| Thiazole-based Chalcones | Compound 3c | 51 - 55% | [16] |

| Substituted Phenyl Thiazoles | Nitro-substituted (3c) | up to 44% | [18] |

| Compound 3d | up to 41% | [18] |

Signaling Pathway: Arachidonic Acid Cascade

This pathway shows how membrane phospholipids are converted into pro-inflammatory mediators and how thiazole derivatives can intervene.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[18]

-

Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard group (e.g., Nimesulide or Indomethacin), and test groups for different doses of the thiazole derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test and standard compounds relative to the control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Antimicrobial Applications

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents.[19] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[19][20][21]

Spectrum of Activity

Thiazole-based compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Aspergillus niger, Candida albicans).[21][22]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Phenylthiazole-2(3H)-thione | Derivative 40 | S. aureus | 3.125 | [5] |

| B. thuringiensis | 6.25 | [5] | ||

| Thiazolidinones | 4-bromo derivative | Bacteria | 2.3-39.8 (x 10⁻²) µmol/mL | [23] |

| 3-nitro derivative | Fungi | 0.3-38.6 (x 10⁻²) µmol/mL | [23] | |

| Hydrazinylthiazole | Compound 5e | B. subtilis, S. aureus | 15.6 | [22] |

| Compound 5h | E. coli, B. subtilis | 31.25 | [22] |

Experimental Workflow: Antimicrobial Screening

This workflow outlines the typical steps for discovering and evaluating new antimicrobial thiazole derivatives.

Experimental Protocol: Microdilution Method for MIC Determination

This is a standard laboratory method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to check for microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ofloxacin, Fluconazole) should also be tested as a reference.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring absorbance at 600 nm.

Neuroprotective Applications

Thiazole derivatives are emerging as promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25] Their ability to interact with multiple targets involved in disease pathology makes them particularly valuable.[26]

Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) contributes to cognitive decline.[27] Thiazole derivatives have been designed as potent inhibitors of these enzymes, helping to restore acetylcholine levels in the brain.[26][28]

Quantitative Data: Cholinesterase Inhibition

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ | Reference |

| Thiazole-Piperazine Hybrids | Compound 3a, 3c, 3i | AChE | Significant Inhibition | [25] |

| Thiazole-Thiadiazole | Compound 8 | AChE & BuChE | Potent Activity | [27] |

Logical Relationship: Mechanism of AChE Inhibition

This diagram illustrates the role of AChE in the synaptic cleft and how thiazole-based inhibitors prevent the breakdown of acetylcholine, enhancing neurotransmission.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and solutions of the test compounds in buffer (with minimal DMSO).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Compound Addition: Add 25 µL of different concentrations of the thiazole derivative to the test wells. Add 25 µL of buffer to the blank wells.

-

Enzyme Reaction Initiation: Add 25 µL of AChE enzyme solution to all wells except the blank.

-

Incubation and Measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without any inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Agrochemical Applications

Beyond pharmaceuticals, thiazole derivatives play a significant role in agriculture as fungicides, herbicides, and insecticides.[29][30][31] Their low toxicity and strong biological activity make them excellent candidates for developing green pesticides.[31] The versatility of the thiazole ring allows for structural modifications to fine-tune efficacy, selectivity, and environmental profile.[32] For example, Thifluzamide is a commercial agricultural fungicide containing the thiazole heterocycle.[33]

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is the most classic and widely used method for constructing the thiazole ring.[29][34]

General Synthesis Workflow

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[34][35]

-

Reactant Preparation: In a round-bottom flask, dissolve the respective aryl-substituted thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol (20 mL).

-

Reflux: Attach a condenser and reflux the reaction mixture with stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, slowly pour the mixture into crushed ice with stirring.

-

Neutralization: If necessary, neutralize the mixture with a dilute solution of ammonia or sodium bicarbonate to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Drying and Recrystallization: Dry the crude product in an oven or desiccator. Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thiazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12][13]

Conclusion

The thiazole scaffold is a remarkably versatile and vital component in modern chemical and biological research.[5] Its derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[6][9][36] The ongoing exploration of new synthetic methodologies and the continued investigation into their mechanisms of action promise to yield novel and more effective therapeutic agents.[37] For researchers in drug discovery, the thiazole ring offers a robust and adaptable framework for designing next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 14. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. jchemrev.com [jchemrev.com]

- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. nbinno.com [nbinno.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. nbinno.com [nbinno.com]

- 33. researchgate.net [researchgate.net]

- 34. m.youtube.com [m.youtube.com]

- 35. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 36. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 37. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate, a valuable β-keto ester intermediate in the development of novel therapeutic agents. The synthetic approach is based on the well-established Claisen condensation reaction, a fundamental method in organic chemistry for carbon-carbon bond formation.

Introduction

This compound is a key building block in medicinal chemistry. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. The β-keto ester functionality within the molecule provides a versatile handle for further chemical modifications, enabling the synthesis of more complex heterocyclic systems and potential drug candidates.

Reaction Principle: The Claisen Condensation